molecular formula C15H21ClN2O B2640030 N1-(1-Benzyl-4-piperidyl)-2-chloropropanamide CAS No. 334974-43-5

N1-(1-Benzyl-4-piperidyl)-2-chloropropanamide

Katalognummer B2640030
CAS-Nummer: 334974-43-5
Molekulargewicht: 280.8
InChI-Schlüssel: XWIKFLBCYBWMDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(1-Benzyl-4-piperidyl)-2-chloropropanamide is an analytical reference standard that is structurally similar to known opioids . It is a potential impurity in illicit fentanyl preparations . This compound is intended for research and forensic applications .


Molecular Structure Analysis

The molecular formula of N1-(1-Benzyl-4-piperidyl)-2-chloropropanamide is C22H28N2O • HCl . The compound has a formula weight of 372.9 . The InChi Code is InChI=1S/C22H28N2O.ClH/c1-2-22(25)24(18-20-11-7-4-8-12-20)21-13-15-23(16-14-21)17-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H .


Physical And Chemical Properties Analysis

N1-(1-Benzyl-4-piperidyl)-2-chloropropanamide is a crystalline solid . It has a density of 1.1±0.1 g/cm^3 . The boiling point is 498.8±45.0 °C at 760 mmHg . The compound has a molar refractivity of 108.0±0.4 cm^3 . It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystallographic Study

The compound N′-(1-benzylpiperidin-4-yl)acetohydrazide, which is related to N-(1-benzylpiperidin-4-yl)-2-chloropropanamide, has been synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .

Analgesic Activity

This compound has been used as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The aim of this research is to develop compounds with reduced side effects but which remain potent analgesics .

Treatment of Neuropathic Pain

The compound is being studied for the treatment of neuropathic pain . Although morphine is a very potent and commonly used μ opioid, it has serious side effects and dependence caused by long term usage . Therefore, the research aims to synthesize a range of new analgesics derived from Fentanyl, with the aim of developing compounds with reduced side effects .

Antioxidant Properties

Derivatives of the compound have been synthesized and screened, in silico and in vitro, for their ability to scavenge free radicals . Six derivatives exhibited potent (>30%) antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay .

Inhibition of Acetylcholinesterase (AChE)/Butyrylcholinesterase (BuChE) Enzymes

The same derivatives were also screened for their ability to inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes . This is significant because AChE inhibitors are used in the treatment of Alzheimer’s disease and other dementias .

Potential Use in Central Nervous System (CNS) Diseases

The objective of the research is to generate leads for developing poly-active molecules with utility in central nervous system (CNS) diseases . Indeed, poly-active molecules capable of mitigating brain free radical damage while enhancing acetylcholine signaling (via cholinesterase inhibition) are still being sought for combating Alzheimer’s disease (AD) .

Eigenschaften

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-12(16)15(19)17-14-7-9-18(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIKFLBCYBWMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-chloropropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.